Computed Lipophilicity (XLogP3) Comparison: n-Butyl vs. tert-Butyl Analog
The target compound exhibits a computed XLogP3 value of 5.9, compared to 5.7 for the direct analog 2-[4-(tert-butyl)phenyl]-6-chloroquinoline-4-carboxylic acid [1][2]. This Δ = +0.2 log unit shift indicates higher lipophilicity for the n-butyl derivative, a difference that often translates into altered membrane permeability and solubility profiles in early-stage drug discovery assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.9 |
| Comparator Or Baseline | 2-[4-(tert-Butyl)phenyl]-6-chloroquinoline-4-carboxylic acid (CID 3575179): XLogP3 = 5.7 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | PubChem computed descriptor (XLogP3-AA algorithm, PubChem release 2025.09.15) |
Why This Matters
Procurement decisions for lead optimization libraries should account for a 0.2 logP shift, as it can significantly impact a compound's position in property-guided multiparameter optimization (MPO) scoring and affect solubility-limited assay outcomes.
- [1] PubChem. 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid. CID 25218888. Computed XLogP3-AA = 5.9. View Source
- [2] PubChem. 2-[4-(tert-Butyl)phenyl]-6-chloroquinoline-4-carboxylic acid. CID 3575179. Computed XLogP3-AA = 5.7. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. (General principle: ΔlogP > 0.2 can be significant in lead optimization). View Source
